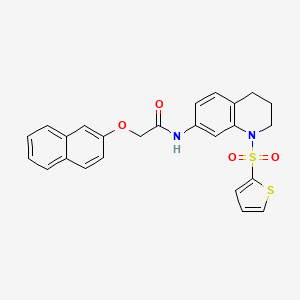

2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

The compound 2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a structurally complex molecule featuring:

- A naphthalen-2-yloxy group linked to an acetamide backbone.

- A 1,2,3,4-tetrahydroquinoline core sulfonylated at the 1-position with a thiophen-2-yl moiety.

The naphthalene moiety may enhance lipophilicity and π-π stacking interactions, while the sulfonamide group could influence solubility and target binding .

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c28-24(17-31-22-12-10-18-5-1-2-6-20(18)15-22)26-21-11-9-19-7-3-13-27(23(19)16-21)33(29,30)25-8-4-14-32-25/h1-2,4-6,8-12,14-16H,3,7,13,17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODCJZWCWQHYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)N(C1)S(=O)(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS Number: 898447-99-9) is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 478.6 g/mol

- SMILES Notation : O=C(COc1ccc2ccccc2c1)Nc1ccc2c(c1)N(S(=O)(=O)c1cccs1)CCC2

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antiproliferative properties against various cancer cell lines. The following sections provide detailed insights into its efficacy and mechanisms.

Antiproliferative Activity

Research indicates that derivatives of naphthalene and tetrahydroquinoline exhibit significant antiproliferative effects. For instance, a closely related compound demonstrated an IC value of 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells, indicating potent inhibition of cell proliferation through cell cycle alteration, specifically accumulation in the S phase .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| NPC-TW01 | 0.6 | S phase arrest |

| H661 | Not reported | Not specified |

| Hep3B | Not reported | Not specified |

| A498 | Not reported | Not specified |

| MKN45 | Not reported | Not specified |

The mechanisms by which this compound exerts its biological effects are not fully elucidated but likely involve multiple pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, preventing further progression and leading to apoptosis in sensitive cell lines.

- Alteration of Signaling Pathways : It may interfere with specific signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

In a study published in a peer-reviewed journal, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was highlighted for its significant activity against NPC-TW01 cells. The findings indicated a time-dependent response to treatment where prolonged exposure resulted in increased cytotoxicity .

Another investigation focused on the synthesis of various sulfonamide derivatives demonstrated that modifications at the naphthalene and thiophene moieties significantly influenced their biological activity. Compounds with enhanced lipophilicity tended to exhibit stronger antiproliferative effects .

Table 2: Summary of Research Findings

| Study | Findings |

|---|---|

| Antiproliferative Study | IC = 0.6 μM against NPC-TW01 |

| Mechanistic Insights | Induces S phase arrest |

| Structure-Activity Relationship | Modifications enhance potency |

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism of action is believed to involve the disruption of critical signaling pathways in cancer cells.

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This indicates potential applications in treating inflammatory diseases by modulating the leukotriene biosynthesis pathway.

Drug Development

The drug-like properties of this compound have been evaluated using computational tools such as SwissADME, revealing favorable characteristics for further development into therapeutic agents . These properties include good solubility and permeability, which are crucial for effective drug formulation.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving nucleophilic substitutions and coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Substituent Position Matters : The naphthalen-2-yloxy group in the target compound vs. naphthalen-1-yl in and may alter steric and electronic interactions.

- Sulfonamide vs.

Spectroscopic and Physicochemical Properties

IR and NMR Data Comparison :

Physicochemical Insights :

- The thiophen-2-ylsulfonyl group may reduce solubility compared to morpholinoethyl derivatives () due to increased hydrophobicity.

- Naphthalen-2-yloxy vs. naphthalen-1-yl substitution could influence crystal packing, as seen in ’s structural analysis.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Functionalization of naphthalenol derivatives using propargyl bromide/K₂CO₃ in DMF to introduce alkynyl groups .

- Step 2 : Sulfonylation of tetrahydroquinoline intermediates with thiophene-2-sulfonyl chloride under anhydrous conditions .

- Step 3 : Coupling via 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors in a solvent system like tert-BuOH/H₂O, catalyzed by Cu(OAc)₂ .

- Purification : Recrystallization (ethanol) or column chromatography is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent connectivity and confirms sulfonamide/acetamide bond formation .

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch) validate key functional groups .

- HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ calculated for C₃₁H₂₅N₂O₄S₂: 577.1254) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for sulfonylation .

- Catalyst Optimization : Cu(I) catalysts (e.g., Cu(OAc)₂) accelerate 1,3-dipolar cycloaddition with minimal side products .

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., sulfonylation) to prevent decomposition .

Advanced Research Questions

Q. What computational tools are recommended for predicting binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., orexin receptors) using the compound’s 3D structure (generated via Gaussian 09) .

- Molecular Dynamics (MD) : GROMACS simulates stability of ligand-receptor complexes over time, highlighting key residues (e.g., His³⁵⁰ in OX₁R) .

- Pharmacophore Modeling : Identifies essential moieties (e.g., thiophene sulfonyl group) for target engagement .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : SHELX software refines crystal structures, confirming bond lengths/angles (e.g., C–O–naphthyl linkage at 1.36 Å) .

- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in tetrahydroquinoline derivatives .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., SB-334867 for OX₁R antagonism) .

- SAR Analysis : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate structural determinants of activity .

- Meta-Analysis : Pool data from receptor binding (IC₅₀) and cytotoxicity (MTT assay) studies to identify outliers .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities (e.g., desulfonylated byproducts) during reaction monitoring .

- Stability Studies : Accelerated degradation under acidic/oxidative conditions (40°C, 75% RH) identifies labile groups (e.g., acetamide hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.